molecular formula C16H17BrN2O3 B2433143 N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 578733-86-5

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2433143
CAS No.: 578733-86-5
M. Wt: 365.227
InChI Key: QYLRKFJKZWAAJG-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C16H17BrN2O3 and its molecular weight is 365.227. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

  • N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides, closely related to the requested compound, have been synthesized and shown to exhibit significant hypotensive and bradycardiac activities in rats. These compounds also demonstrate weak infiltration anesthesia and antiarrhythmic activity in mice, as well as antiacetylcholine activity in vitro (Ranise et al., 1982).

Applications in PET Radioligand Development

  • Improved syntheses of related compounds, specifically 7-azabicyclo[2.2.1]heptanes, have been developed as precursors for PET radioligands [(18)F]XTRA and [(18)F]AZAN. These syntheses involve a key Stille coupling step, highlighting the potential of the compound in developing imaging tools for neurological research (Gao et al., 2010).
  • The compound has been used in the synthesis of [(11)C]MK-1064, a new PET radioligand for imaging orexin-2 receptors, indicating its utility in producing tracers for brain imaging and potentially aiding in the study of sleep disorders and other neurological conditions (Gao, Wang, & Zheng, 2016).

Potential in Neuropharmacology

  • Related fluoropyridin-2-yl carboxamides have been investigated as analogs of WAY100635, a known serotonin 5-HT1A receptor antagonist. These studies are crucial in developing new therapeutic agents for neuropsychiatric disorders (García et al., 2014).

Antimicrobial Activity Exploration

  • Novel derivatives of fluoropyridin-3-yl quinazolinyl-piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. This underscores the potential use of this compound class in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Mechanism of Action

Target of Action:

STK845620 primarily targets the genome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) . The genome polyprotein is a precursor protein that plays a crucial role in the replication and assembly of the hepatitis C virus.

Action Environment:

Environmental factors significantly influence STK845620’s efficacy and stability:

: DrugBank: STK845620

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-14(2)15(3)6-7-16(14,12(21)11(15)20)13(22)19-10-5-4-9(17)8-18-10/h4-5,8H,6-7H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLRKFJKZWAAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=NC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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